molecular formula C14H11N3O2S2 B2643007 (2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide CAS No. 1021112-83-3

(2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide

Cat. No.: B2643007
CAS No.: 1021112-83-3
M. Wt: 317.38
InChI Key: VPQLGNVLVRXCKE-AATRIKPKSA-N
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Description

(2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide is an organic compound that features a thiophene ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide typically involves the formation of the oxadiazole ring followed by the attachment of the thiophene moieties. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene groups are then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Hydrazine or sodium borohydride can be used for the reduction of the oxadiazole ring.

    Substitution: Electrophilic reagents such as bromine or iodine can be used for substitution reactions on the thiophene rings.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

(2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide is unique due to its combination of a thiophene ring and an oxadiazole ring, which imparts specific electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c18-12(6-5-10-3-1-7-20-10)15-14-17-16-13(19-14)9-11-4-2-8-21-11/h1-8H,9H2,(H,15,17,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQLGNVLVRXCKE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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